molecular formula C16H18N2OS B2745164 2,2-dimethyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide CAS No. 868674-48-0

2,2-dimethyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide

Cat. No.: B2745164
CAS No.: 868674-48-0
M. Wt: 286.39
InChI Key: FNSXDLOZDCLFFD-ICFOKQHNSA-N
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Description

2,2-dimethyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a synthetic organic compound with a complex structure It features a benzo[d]thiazole core substituted with a prop-2-yn-1-yl group and a pivalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the prop-2-yn-1-yl group and the pivalamide moiety. Key steps may include:

    Formation of the benzo[d]thiazole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the prop-2-yn-1-yl group: This step often involves alkylation reactions using prop-2-yn-1-yl halides.

    Attachment of the pivalamide moiety: This can be done through amidation reactions using pivaloyl chloride and appropriate amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the prop-2-yn-1-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2-dimethyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development.

Biological Activity

The compound 2,2-dimethyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide (CAS No: 868674-48-0) is a novel derivative within the benzothiazole class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2OSC_{16}H_{18}N_{2}OS. Its structure features a benzothiazole ring system that is crucial for its biological activity. The presence of the propynyl group and dimethyl substitution enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives. For instance, compounds related to benzothiazole have shown significant inhibitory effects on various cancer cell lines. In vitro assays demonstrated that certain derivatives exhibited IC50 values in the nanomolar range against human cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and others .

Table 1: Anticancer Activity of Related Benzothiazole Compounds

CompoundCell LineIC50 (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

These findings suggest that derivatives like 7e possess potent anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The mechanism by which benzothiazole derivatives exert their anticancer effects often involves the induction of apoptosis. For example, compound 7e was shown to increase apoptotic cell populations significantly in HepG2 cells through flow cytometric analysis . This indicates that the compound may activate intrinsic apoptotic pathways, leading to programmed cell death.

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Some studies indicate that these compounds can inhibit bacterial growth and may serve as potential candidates for developing new antibacterial agents .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
27dS. aureus>16 μg/mL
27fS. pyogenes8 μg/mL

These results underscore the versatility of benzothiazole derivatives in combating various pathogens .

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the effects of compound 7e on multiple cancer cell lines, demonstrating a broad spectrum of activity with significant potency compared to standard chemotherapeutic agents. The study concluded that further investigation into the structure-activity relationship (SAR) could yield more effective derivatives with reduced toxicity profiles .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing a series of benzothiazole derivatives to assess their antimicrobial efficacy against clinical strains of bacteria. The results indicated that certain modifications to the benzothiazole core significantly enhanced activity against resistant strains, suggesting a promising avenue for drug development in infectious diseases .

Properties

IUPAC Name

2,2-dimethyl-N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-6-10-18-13-11(2)8-7-9-12(13)20-15(18)17-14(19)16(3,4)5/h1,7-9H,10H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSXDLOZDCLFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=NC(=O)C(C)(C)C)N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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